molecular formula C9H11BrN2O B11869041 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11869041
M. Wt: 243.10 g/mol
InChI Key: ZUOFDGLQBZOEGL-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the naphthyridine ring.

    Methylation: Addition of a methyl group to the desired position.

    Cyclization: Formation of the tetrahydro ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the bromine or other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Lacks the bromine atom, which might affect its reactivity and biological activity.

    3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one: Lacks the methyl group, which could influence its chemical properties and interactions.

Uniqueness

The presence of both the bromine and methyl groups in 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one makes it unique, potentially offering a distinct profile of reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromo-6-methyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H11BrN2O/c1-12-3-2-8-6(5-12)4-7(10)9(13)11-8/h4H,2-3,5H2,1H3,(H,11,13)

InChI Key

ZUOFDGLQBZOEGL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C(=O)N2)Br

Origin of Product

United States

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